2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Description

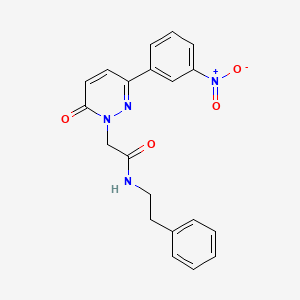

This compound features a pyridazinone core substituted at position 3 with a 3-nitrophenyl group and an acetamide side chain linked to a phenethyl moiety. The phenethyl group contributes to lipophilicity, which may affect membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-19(21-12-11-15-5-2-1-3-6-15)14-23-20(26)10-9-18(22-23)16-7-4-8-17(13-16)24(27)28/h1-10,13H,11-12,14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBVNHACDVOKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and structural characteristics.

Structural Characteristics

The compound features a pyridazinone core, which is known for its diverse biological properties. The presence of a nitrophenyl group enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest interactions with various biological pathways. The nitrophenyl moiety is often associated with increased pharmacological activity through mechanisms such as enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, suggesting its utility in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same structural class. Here are notable findings:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of related pyridazinone derivatives against various bacterial strains. The findings suggest that modifications to the nitrophenyl group can enhance activity significantly .

- Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. A derivative with a similar framework was shown to exhibit IC50 values in the micromolar range against breast cancer cells .

- Inflammatory Response : Research focusing on anti-inflammatory effects indicated that compounds with a pyridazinone core reduced pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-methoxyphenyl)acetamide | Methoxyphenyl group | Lacks nitrophenyl and pyridazinone moieties |

| N-(4-methoxyphenyl)-N-methylacetamide | Methoxyphenyl group | Different substitution pattern |

| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Dimethoxyphenyl group | Variation in aromatic substitution |

This comparison highlights the distinctiveness of this compound due to its combination of functional groups which may contribute to its enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Analogs

Key Observations:

- Nitro Group Positioning : The target compound and 6c share a 3-nitrophenyl group, while 5b has a 4-nitrobenzyloxy substituent. Nitro positioning influences electronic effects and steric interactions.

- Acetamide vs. Sulfonamide : The target compound’s acetamide group is less acidic than the sulfonamide in 5b , which may alter solubility and hydrogen-bonding capacity.

Key Observations:

Physicochemical and Spectral Properties

- IR Spectroscopy : The target compound’s nitro group would exhibit asymmetric stretching near 1500–1535 cm⁻¹, consistent with 6b and 6c . Acetamide C=O stretches (~1670–1682 cm⁻¹) align with analogs in .

- NMR Trends : The phenethyl group in the target compound would show characteristic δ 7.20–7.55 ppm aromatic protons and δ 2.80–3.50 ppm for the ethyl chain, similar to 6c .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.